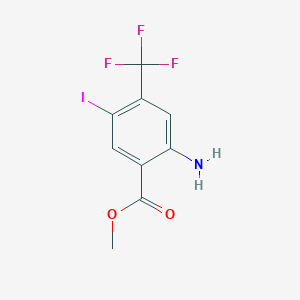

Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate

Description

BenchChem offers high-quality Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3INO2/c1-16-8(15)4-2-6(13)5(3-7(4)14)9(10,11)12/h2-3H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILCBGAMVQYUDFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1N)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40700956 | |

| Record name | Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872624-52-7 | |

| Record name | Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate, a key building block in contemporary medicinal chemistry. The document details a robust and scalable synthetic route, commencing from commercially available 2-amino-4-(trifluoromethyl)benzoic acid. Each synthetic step is accompanied by a thorough discussion of the underlying chemical principles, optimization of reaction conditions, and detailed experimental protocols. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering practical insights to facilitate the efficient and reliable production of this versatile intermediate.

Introduction: The Significance of a Fluorinated Anthranilate

Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate is a highly functionalized aromatic compound that has garnered significant interest in the pharmaceutical industry. Its strategic substitution pattern, featuring an amino group, an iodine atom, and a trifluoromethyl group, renders it an invaluable precursor for the synthesis of a diverse array of complex molecules.[1] The presence of the trifluoromethyl moiety often enhances the metabolic stability and bioavailability of drug candidates, while the amino and iodo groups provide orthogonal handles for subsequent chemical modifications, such as cross-coupling reactions.[1] This intermediate is particularly prominent in the development of kinase inhibitors and other targeted therapies.[1]

This guide will delineate a reliable two-step synthesis of the title compound, beginning with the esterification of 2-amino-4-(trifluoromethyl)benzoic acid, followed by a regioselective iodination of the resulting methyl ester.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach to Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate identifies Methyl 2-amino-4-(trifluoromethyl)benzoate as the immediate precursor. The key transformation is the regioselective introduction of an iodine atom at the C5 position of the benzene ring. The starting material for this precursor is the commercially available 2-amino-4-(trifluoromethyl)benzoic acid.

Caption: Retrosynthetic pathway for the target molecule.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate.

Step 1: Synthesis of Methyl 2-amino-4-(trifluoromethyl)benzoate

The initial step involves the esterification of 2-amino-4-(trifluoromethyl)benzoic acid. A classic Fischer esterification using methanol in the presence of a catalytic amount of strong acid is a reliable and scalable method.

Reaction Scheme:

Caption: Esterification of the starting material.

Experimental Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-(trifluoromethyl)benzoic acid (20.5 g, 100 mmol).

-

Add methanol (250 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2.5 mL) with stirring.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate solvent system.

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexane) to afford Methyl 2-amino-4-(trifluoromethyl)benzoate as a white to off-white solid.

Expected Yield and Characterization:

| Parameter | Value |

| Typical Yield | 85-95% |

| Appearance | White to off-white solid |

| Molecular Formula | C₉H₈F₃NO₂ |

| Molecular Weight | 219.16 g/mol |

Step 2: Synthesis of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate

The second and final step is the regioselective iodination of Methyl 2-amino-4-(trifluoromethyl)benzoate. The electron-donating amino group activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. In this case, the position para to the amino group (C5) is sterically accessible and electronically favored for iodination. Iodine monochloride (ICl) is an effective and commercially available iodinating agent for this transformation.

Reaction Scheme:

Caption: Regioselective iodination of the intermediate.

Experimental Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Methyl 2-amino-4-(trifluoromethyl)benzoate (10.95 g, 50 mmol) in glacial acetic acid (100 mL).

-

Cool the solution to 0-5 °C in an ice bath.

-

Prepare a solution of iodine monochloride (9.74 g, 60 mmol) in glacial acetic acid (50 mL) and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into a beaker containing 500 mL of ice-water with vigorous stirring.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Add a 10% aqueous solution of sodium thiosulfate to quench any unreacted iodine monochloride (the brown color will disappear).

-

The precipitated solid is collected by vacuum filtration and washed thoroughly with water.

-

Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain pure Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate as a crystalline solid.

Expected Yield and Characterization:

| Parameter | Value |

| Typical Yield | 80-90% |

| Appearance | Crystalline solid |

| Molecular Formula | C₉H₇F₃INO₂ |

| Molecular Weight | 345.06 g/mol |

| CAS Number | 872624-52-7[2][3][4] |

Mechanistic Insights: The Rationale Behind Experimental Choices

The success of this synthetic sequence hinges on the understanding and control of the electronic and steric effects of the substituents on the aromatic ring.

-

Esterification: The use of a strong acid catalyst, such as sulfuric acid, is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. The reaction is driven to completion by using a large excess of methanol, which also serves as the solvent.

-

Iodination: The regioselectivity of the iodination is governed by the powerful activating and ortho-, para-directing effect of the amino group. The trifluoromethyl group at C4 is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack. However, the activating effect of the amino group at C2 is dominant. The iodine electrophile (from ICl) will preferentially attack the positions ortho and para to the amino group. The C6 position is sterically hindered by the adjacent ester group, leaving the C5 position (para to the amino group) as the most favorable site for substitution. Acetic acid is an excellent solvent for this reaction as it is polar enough to dissolve the reactants and is unreactive towards the iodinating agent.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate. By following the outlined procedures and understanding the underlying chemical principles, researchers can confidently produce this valuable intermediate for their drug discovery and development programs. The protocols are designed to be scalable and utilize readily available reagents and standard laboratory techniques.

References

-

MySkinRecipes. (n.d.). Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate. Retrieved from [Link]

-

Chu-Peptide. (n.d.). Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate. Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). methyl 2-amino-4-(trifluoromethyl)benzoate - CAS:61500-87-6. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Aromatic Iodination with Iodine Monochloride by Using a Catalytic Amount of Ferrocenium Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate. Retrieved from [Link] trifluoromethylphenylborate

Sources

- 1. Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate [myskinrecipes.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. methyl 2-amino-4-(trifluoromethyl)benzoate - CAS:61500-87-6 - Sunway Pharm Ltd [3wpharm.com]

- 4. Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate - 楚肽生物科技 [apeptides.com]

An In-depth Technical Guide to Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate: A Keystone Building Block in Modern Drug Discovery

Introduction: Unpacking a Multifunctional Synthetic Intermediate

In the landscape of modern medicinal chemistry and pharmaceutical development, success is often dictated by the strategic design and efficient synthesis of complex molecular architectures. Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate, a highly functionalized aromatic compound, has emerged as a pivotal intermediate for researchers and drug development professionals. Its unique substitution pattern—featuring an amine, an iodo group, a trifluoromethyl moiety, and a methyl ester—provides a versatile platform for rapid diversification and the construction of novel bioactive molecules.[1][2]

This guide offers an in-depth exploration of the core chemical properties, reactivity, and strategic applications of this compound. It is designed to provide researchers and scientists with the technical accuracy and field-proven insights necessary to effectively leverage this building block in their synthetic endeavors, particularly in the development of kinase inhibitors and other targeted therapeutics.[2]

Core Chemical Identity and Physicochemical Profile

Understanding the fundamental properties of a reagent is the bedrock of its effective application. This section details the essential identifiers and physical characteristics of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate.

Identification and Structural Representation

-

Chemical Name: Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate[3]

-

CAS Number: 872624-52-7[3]

-

Molecular Formula: C₉H₇F₃INO₂[3]

-

Molecular Weight: 345.06 g/mol [3]

The molecule's structure is a strategic arrangement of functional groups on a benzene ring, each contributing to its unique reactivity profile.

Figure 1. Chemical Structure of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate.

Physicochemical Properties

While experimental data for some physical properties are not widely published, predictive models and supplier data provide valuable insights. These properties are critical for determining appropriate reaction solvents, purification methods, and storage conditions.

| Property | Value / Description | Source |

| Appearance | Solid (Form not specified) | Inferred from related compounds |

| Melting Point | Not available (N/A) | [1] |

| Boiling Point | 347.4 ± 42.0 °C (Predicted) | [1] |

| Density | 1.863 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 0.72 ± 0.10 (Predicted, for the amine) | [1] |

| Storage | 2–8 °C, under inert gas (Nitrogen or Argon) | [1][2] |

| Solubility | Soluble in common organic solvents such as Methanol, DMSO, and DMF. | Inferred from similar structures |

Spectroscopic Signature: A Theoretical Analysis

Expected NMR Spectral Features:

-

¹H NMR:

-

Aromatic Protons: Two singlets are expected in the aromatic region (approx. 6.5-8.0 ppm). The proton at C6 (adjacent to the amino group) would appear more upfield, while the proton at C3 ( deshielded by the ester and trifluoromethyl group) would appear more downfield.

-

Amine Protons (-NH₂): A broad singlet, typically in the range of 4.0-6.0 ppm, whose chemical shift is highly dependent on solvent and concentration.

-

Methyl Protons (-OCH₃): A sharp singlet around 3.8-4.0 ppm, corresponding to the three protons of the methyl ester.

-

-

¹³C NMR:

-

Carbonyl Carbon (-C=O): A signal in the downfield region, approximately 165-170 ppm.

-

Aromatic Carbons: Six distinct signals are expected. The carbon bearing the trifluoromethyl group (C4) would appear as a quartet due to C-F coupling. The carbon attached to iodine (C5) would be significantly downfield. The carbon attached to the amino group (C2) would be shielded relative to the others.

-

Trifluoromethyl Carbon (-CF₃): A prominent quartet in the region of 120-130 ppm with a large C-F coupling constant (¹JCF > 250 Hz).

-

Methyl Carbon (-OCH₃): A signal around 50-55 ppm.

-

-

¹⁹F NMR:

-

A single, sharp signal is expected for the three equivalent fluorine atoms of the -CF₃ group, typically observed around -60 to -65 ppm relative to CFCl₃.

-

Synthesis and Reactivity: The Chemist's Toolkit

The synthetic utility of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate stems from the distinct reactivity of its functional groups, which can be addressed sequentially to build molecular complexity.

Representative Synthetic Pathway

The most logical and common route to this compound involves the direct iodination of its precursor, Methyl 2-amino-4-(trifluoromethyl)benzoate. This transformation is typically achieved using an electrophilic iodine source.

The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is blocked by the trifluoromethyl group, iodination occurs regioselectively at the open ortho position (C5).

The Logic of Reactivity: A Multi-Handle Building Block

The power of this molecule lies in its capacity for sequential, orthogonal reactions. The differential reactivity of the iodo and amino groups is the key to its strategic use.

-

C-I Bond Reactivity (The Primary Handle): The aryl-iodide bond is highly susceptible to palladium-catalyzed cross-coupling reactions. This is the most common first step for derivatization.

-

Suzuki-Miyaura Coupling: Enables the formation of C-C bonds by reacting with boronic acids or esters to introduce new aryl or heteroaryl groups.

-

Sonogashira Coupling: Forms C-C bonds with terminal alkynes.

-

Heck Coupling: Reacts with alkenes to form substituted olefins.

-

Buchwald-Hartwig Amination: Can be used to form C-N bonds, though the existing amino group often requires protection first.

-

-

N-H Bond Reactivity (The Secondary Handle): The primary amino group can be functionalized through various reactions, typically after the C-I bond has been utilized.

-

Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones.

-

Cyclization Reactions: The amino group and the adjacent ester can participate in cyclization reactions to form heterocyclic systems, such as quinazolinones, after initial C-C bond formation at the C5 position.

-

The trifluoromethyl group is generally unreactive under common synthetic conditions and serves to modulate the electronic and pharmacological properties of the final molecule, often enhancing metabolic stability and binding affinity.[2]

Strategic Applications in Drug Discovery

This building block is predominantly used as a key intermediate in the synthesis of pharmaceuticals.[2] Its structure is frequently found in the core of molecules designed as kinase inhibitors, which are a major class of cancer therapeutics.

The typical synthetic strategy involves:

-

Core Scaffolding: Utilizing the iodo group for a Suzuki coupling to install a key aryl or heteroaryl moiety.

-

Heterocycle Formation: Subsequent manipulation of the amino and ester groups to construct a fused heterocyclic system, a common feature in many kinase inhibitors.

This approach allows for the rapid generation of a library of diverse compounds by simply changing the coupling partner in the initial step, facilitating the exploration of structure-activity relationships (SAR).

Safety and Handling: A Self-Validating Protocol

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following information is synthesized from supplier Safety Data Sheets (SDS) for the target compound and its close analogs.[4]

Hazard Identification

Based on data for structurally related compounds, Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate should be handled as a hazardous substance.[5][6]

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

Handling and Personal Protective Equipment (PPE)

A self-validating safety protocol involves assuming the material is hazardous and employing engineering controls and PPE accordingly.

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved dust respirator should be used.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[4]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is at 2-8°C under an inert atmosphere.[1][2]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains.

Exemplar Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To illustrate the practical application of this reagent, the following section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction.

Objective: To synthesize Methyl 2-amino-5-(4-methoxyphenyl)-4-(trifluoromethyl)benzoate.

Methodology:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate (345 mg, 1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 equiv), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 0.05 equiv).

-

Solvent Addition: Via syringe, add 8 mL of 1,4-dioxane and 2 mL of deionized water.

-

Degassing: Bubble argon through the stirred solution for 15 minutes to thoroughly degas the solvent mixture.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting aryl iodide is consumed (typically 6-12 hours).

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with 20 mL of water and transfer to a separatory funnel. Extract with ethyl acetate (3 x 25 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the desired product.

Conclusion

Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate is more than a mere chemical; it is a testament to the power of strategic molecular design. Its densely packed, orthogonally reactive functional groups provide a robust and flexible platform for synthetic chemists. By understanding its fundamental properties, reactivity, and safety considerations, researchers in drug discovery and materials science can confidently employ this building block to accelerate their projects and unlock novel chemical space. Its proven value in constructing complex heterocyclic scaffolds ensures its continued relevance as a high-impact intermediate in the pursuit of new therapeutic agents.

References

-

Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate Chemical Properties. LookChem. [Link]

-

Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate. MySkinRecipes. [Link]

-

Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate, min 97%, 1 gram. HDH Pharma Inc. [Link]

-

Safety Data Sheet - Methyl 3-amino-4-(trifluoromethoxy)benzoate. Angene Chemical. [Link]

-

CAS#:872624-52-7 | Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate. Chemsrc. [Link]

Sources

- 1. Cas 872624-52-7,methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate | lookchem [lookchem.com]

- 2. Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate [myskinrecipes.com]

- 3. calpaclab.com [calpaclab.com]

- 4. keyorganics.net [keyorganics.net]

- 5. angenechemical.com [angenechemical.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

1H NMR spectrum of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: Decoding Molecular Architecture with Precision

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an indispensable tool for mapping molecular structures with atomic-level resolution. This guide provides a comprehensive technical analysis of the ¹H NMR spectrum of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate, a polysubstituted aromatic compound with functionalities pertinent to medicinal chemistry. Our approach moves beyond a mere recitation of data, delving into the causal relationships between molecular structure and spectral appearance. We will explore the theoretical underpinnings of the expected spectrum, provide a robust experimental protocol for its acquisition, and offer a detailed interpretation of the anticipated results. This document is designed to serve as a practical resource for researchers, enabling them to confidently acquire and interpret NMR data for similarly complex molecules.

Theoretical Framework: Predicting the ¹H NMR Spectrum

The structure of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate presents a fascinating case study in the interplay of electronic and steric effects on proton chemical shifts and coupling patterns. A thorough understanding of these influences allows for a confident prediction of the ¹H NMR spectrum.

Molecular Structure and Proton Environments

The molecule possesses a 1,2,4,5-tetrasubstituted benzene ring. Due to this substitution pattern, there are two distinct aromatic proton environments, which we will label as H-3 and H-6. Additionally, we have the protons of the methyl ester (CH₃) and the amine (NH₂) groups.

Diagram: Molecular Structure of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate

Caption: Structure of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate with key protons labeled.

Influence of Substituents on Aromatic Chemical Shifts

The chemical shifts of the aromatic protons (H-3 and H-6) are determined by the cumulative electronic effects of the four substituents.

-

Amino Group (-NH₂): This is a strong electron-donating group (EDG) through resonance, which increases electron density at the ortho and para positions, causing an upfield (shielding) shift.[1][2][3]

-

Methyl Ester (-COOCH₃): This is an electron-withdrawing group (EWG) through both induction and resonance, leading to a downfield (deshielding) shift, particularly for ortho and para protons.[4]

-

Trifluoromethyl Group (-CF₃): This is a very strong EWG due to the high electronegativity of the fluorine atoms, causing significant deshielding.[5][6][7][8]

-

Iodine (-I): While iodine is electronegative, its effect on proton chemical shifts is more complex. It can be weakly deactivating through induction but also has a "heavy atom effect" that can lead to shielding.[9][10][11]

Predicted Chemical Shifts:

-

H-3: This proton is ortho to the strongly electron-donating amino group and meta to the electron-withdrawing trifluoromethyl and ester groups. The powerful shielding effect of the amino group is expected to dominate, placing this proton at a relatively upfield position for an aromatic proton.

-

H-6: This proton is ortho to the electron-withdrawing ester group and meta to the strongly electron-withdrawing trifluoromethyl group and the iodine atom. The combined deshielding effects of the ester and trifluoromethyl groups will shift this proton significantly downfield.

Protons on Substituents

-

Methyl Protons (-OCH₃): The protons of the methyl ester will appear as a singlet, typically in the range of 3.5-4.0 ppm, deshielded by the adjacent oxygen atom.

-

Amine Protons (-NH₂): The protons of the primary aromatic amine will appear as a broad singlet.[2][3][12] Their chemical shift can vary significantly depending on the solvent, concentration, and temperature, but for aromatic amines, it is often observed in the 3-5 ppm range.[2]

Spin-Spin Coupling

In aromatic systems, coupling is observed between non-equivalent protons. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the protons.

-

Ortho coupling (³J): Occurs between protons on adjacent carbons (3 bonds apart) and is typically in the range of 7-10 Hz.[13]

-

Meta coupling (⁴J): Occurs between protons separated by two carbons (4 bonds apart) and is much smaller, typically 2-3 Hz.[13][14]

-

Para coupling (⁵J): Occurs between protons on opposite sides of the ring (5 bonds apart) and is usually less than 1 Hz, often not resolved.

In our target molecule, H-3 and H-6 are meta to each other. Therefore, we expect to see a small meta-coupling between them, resulting in each signal appearing as a doublet.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following protocol outlines the steps for preparing a sample of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate and acquiring its ¹H NMR spectrum.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-25 mg of the solid compound.[15]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common starting point for many organic molecules.[16][17]

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[18][19]

-

Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to prevent shimming issues.[15][19]

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[15]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.[19]

NMR Spectrometer Setup and Data Acquisition

-

Instrument Preparation: Insert the sample into the NMR spectrometer.[20]

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.[20]

-

Acquisition Parameters: Set the appropriate acquisition parameters for a standard ¹H NMR experiment.[20][21][22]

-

Pulse Angle: A 30-45° pulse is generally recommended for routine spectra to balance signal intensity and relaxation times.[20]

-

Acquisition Time: Typically 2-4 seconds.[20]

-

Relaxation Delay: A 1-2 second delay between scans.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

-

-

Data Acquisition: Initiate the data acquisition.

-

Data Processing: After acquisition, perform a Fourier transform on the Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

Predicted Data and Interpretation

Based on the theoretical principles discussed, the following is a summary of the expected ¹H NMR data for Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | ~ 8.0 - 8.2 | d | ~ 2-3 | 1H |

| H-3 | ~ 6.8 - 7.0 | d | ~ 2-3 | 1H |

| -NH₂ | ~ 4.0 - 5.0 | br s | - | 2H |

| -OCH₃ | ~ 3.9 | s | - | 3H |

Diagram: Predicted ¹H NMR Spectrum Workflow

Caption: Workflow for predicting and analyzing the ¹H NMR spectrum.

Analysis of the Aromatic Region

The aromatic region is expected to show two doublets, each integrating to one proton. The downfield doublet corresponds to H-6, which is deshielded by the adjacent ester and the meta trifluoromethyl group. The upfield doublet corresponds to H-3, which is shielded by the ortho amino group. The small coupling constant for both doublets is indicative of a meta-relationship between these two protons.

Analysis of the Aliphatic and Amine Regions

The spectrum will also feature two singlets. A sharp singlet around 3.9 ppm with an integration of 3H is characteristic of the methyl ester protons. A broad singlet, likely in the 4.0-5.0 ppm range and integrating to 2H, is assigned to the amine protons. The broadness of the amine signal is due to quadrupole broadening from the nitrogen nucleus and potential chemical exchange with trace amounts of water in the solvent.

Conclusion: A Validated Approach to Structural Elucidation

This guide has provided a comprehensive framework for the prediction, acquisition, and interpretation of the ¹H NMR spectrum of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate. By systematically evaluating the electronic effects of each substituent and applying the principles of spin-spin coupling, a detailed and accurate prediction of the spectrum can be achieved. The provided experimental protocol ensures the acquisition of high-quality data, which is essential for confident structural assignment. This self-validating system, where theoretical prediction is confirmed by experimental data, is the cornerstone of reliable chemical analysis. The methodologies and insights presented herein are broadly applicable to a wide range of complex organic molecules, empowering researchers in their drug discovery and development endeavors.

References

-

NMR Sample Preparation: The Complete Guide. Organomation. [Link]

-

8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]

-

NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. [Link]

-

How to make an NMR sample. University of Leicester. [Link]

-

Sample Preparation. Process NMR Associates. [Link]

- Brown, R. F. C., Radom, L., Sternhell, S., & Rae, I. D. Proton magnetic resonance spectra of some aromatic amines and derived amides.Canadian Journal of Chemistry.

-

Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry. [Link]

-

Substitution and protonation effects on spin-spin coupling constants in prototypical aromatic rings: C6H6, C5H5N and C5H5P. Magnetic Resonance in Chemistry. [Link]

-

Amines. University of Calgary. [Link]

-

Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts. [Link]

-

Acquisition and Processing of 1H NMR Data. Bio-protocol. [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-River Falls. [Link]

-

How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

-

Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Journal of Biological Chemistry. [Link]

-

Stepbystep procedure for NMR data acquisition. University of Texas Health Science Center at San Antonio. [Link]

-

Supporting Information. Angewandte Chemie International Edition. [Link]

-

Chapter 5: Acquiring 1H and 13C Spectra. In Modern NMR Techniques for Synthetic Chemistry. [Link]

-

Spectroscopy of Amines. Oregon State University. [Link]

- Proton Spin-Spin Coupling in Aromatic Molecules. p-Disubstituted Benzenes.Journal of the American Chemical Society.

-

NMR SPECTRA OF AROMATIC AMINES AND AMIDES-I. Tetrahedron. [Link]

-

Short Summary of 1H-NMR Interpretation. Chem 360 Jasperse Ch. 13 Notes. [Link]

-

Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Link]

-

NMRHANDS-ON PROTOCOLS –ACQUISITION. C-C. [Link]

-

NMR Spectroscopy Of Amines. JoVE. [Link]

-

NMR Spectroscopy of Benzene Derivatives. Moodle. [Link]

-

Chemical shifts in 1H and 13C NMR spectra of sodium benzoates, d (ppm). ResearchGate. [Link]

-

Spin–Spin Coupling: Three-Bond Coupling (Vicinal Coupling). JoVE. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

NMR study on the structure and stability of 4-substituted aromatic iodosyl compounds. Magnetic Resonance in Chemistry. [Link]

-

1H proton nmr spectrum of iodoethane C2H5I CH3CH2I. Doc Brown's Chemistry. [Link]

- Applications of spin–spin couplings. In Nuclear Magnetic Resonance.

-

1D NMR Spectroscopy. Springer Nature Experiments. [Link]

-

benzene's low high resolution H-1 proton nmr spectrum of benzene. Doc Brown's Chemistry. [Link]

-

¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

-

Aromatic region of 1H NMR spectra for deuterated benzene solutions of... ResearchGate. [Link]

- Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes.Journal of the Chemical Society, Perkin Transactions 2.

-

The Effect of Fluorine in 1H NMR. Reddit. [Link]

-

Supporting Information. Organic Letters. [Link]

-

for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals. [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 4. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,4-Bis(trifluoromethyl)-benzene(433-19-2) 1H NMR [m.chemicalbook.com]

- 6. reddit.com [reddit.com]

- 7. rsc.org [rsc.org]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. NMR study on the structure and stability of 4-substituted aromatic iodosyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. Iodobenzene(591-50-4) 1H NMR [m.chemicalbook.com]

- 12. Video: NMR Spectroscopy Of Amines [jove.com]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. ocw.mit.edu [ocw.mit.edu]

- 17. depts.washington.edu [depts.washington.edu]

- 18. organomation.com [organomation.com]

- 19. How to make an NMR sample [chem.ch.huji.ac.il]

- 20. books.rsc.org [books.rsc.org]

- 21. 2.4.2. Acquisition and Processing of 1H NMR Data [bio-protocol.org]

- 22. lsom.uthscsa.edu [lsom.uthscsa.edu]

An In-depth Technical Guide to Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate

CAS Number: 872624-52-7

Abstract

This technical guide provides a comprehensive overview of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate, a key building block in contemporary medicinal chemistry. Its strategic importance lies in its trifluoromethylated and iodinated anthranilate scaffold, which serves as a versatile platform for the synthesis of complex heterocyclic systems, most notably in the development of targeted kinase inhibitors for oncology. This document details the synthesis, physicochemical properties, reaction mechanisms, and applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. All protocols and claims are substantiated with authoritative references to ensure scientific integrity.

Introduction: Strategic Importance in Drug Discovery

Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate has emerged as a critical intermediate in the synthesis of high-value pharmaceutical agents.[1] The convergence of three key structural motifs within a single, readily functionalized molecule underpins its utility:

-

The Anthranilate Core: The 2-amino benzoate structure is a privileged scaffold in medicinal chemistry, forming the basis of numerous bioactive compounds.

-

The Trifluoromethyl Group (-CF3): The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity of a molecule.[1]

-

The Iodo Group (-I): The iodine atom at the 5-position serves as a versatile synthetic handle, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.[1]

This unique combination of features makes Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate an ideal starting material for the construction of diverse molecular libraries, particularly in the pursuit of novel kinase inhibitors.[1] Kinases are a class of enzymes that play a central role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The development of small molecule inhibitors that can selectively target specific kinases has revolutionized cancer therapy.[2][3] This compound is particularly relevant in the synthesis of inhibitors for the BRAF kinase, a key player in the MAPK/ERK signaling pathway, which is frequently mutated in melanoma and other cancers.[2][4][5][6]

Synthesis and Mechanism

The synthesis of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate is typically achieved through the electrophilic iodination of its precursor, Methyl 2-amino-4-(trifluoromethyl)benzoate.

Reaction Scheme

Sources

- 1. Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate [myskinrecipes.com]

- 2. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Significance of BRAF Kinase Inhibitors for Melanoma Treatment: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Basis of BRAF Inhibitor Resistance in Melanoma: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical properties of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate

An In-Depth Technical Guide to the Physical Properties of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate

Introduction

Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its strategic substitution pattern, featuring an amine, a halogen, a trifluoromethyl group, and a methyl ester, makes it a versatile synthetic building block. It serves as a key intermediate in the construction of complex molecular architectures, particularly in the development of kinase inhibitors and other bioactive molecules[1]. The presence of both an amino group and an iodine atom allows for selective and sequential functionalization through well-established cross-coupling methodologies, such as Buchwald-Hartwig amination and Suzuki-Miyaura reactions[1]. Furthermore, the trifluoromethyl group is a well-recognized bioisostere for enhancing metabolic stability, lipophilicity, and binding affinity of lead compounds[1].

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core physical properties of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate. Beyond a simple tabulation of data, this document details the causality behind experimental choices for property determination and presents robust, self-validating protocols for characterizing this and similar intermediates.

Chemical Identity and Core Physicochemical Parameters

The identity and purity of a synthetic intermediate are foundational to its successful use in subsequent research and development. The key identifiers and computed properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 872624-52-7 | [1][2][3][4] |

| Molecular Formula | C₉H₇F₃INO₂ | [1][3] |

| Molecular Weight | 345.06 g/mol | [1][3] |

| Canonical SMILES | COC(=O)C1=C(C=C(C(=C1)I)C(F)(F)F)N | |

| InChI Key | WITOZYAQTJCMOW-UHFFFAOYSA-N | [5] |

The molecule's structure dictates its physical behavior. The electron-withdrawing nature of the trifluoromethyl and iodo groups influences the electron density of the aromatic ring and the basicity of the aniline amine. The methyl ester provides a site for potential hydrolysis, while the overall structure suggests a crystalline solid nature at ambient temperature.

Macroscopic and Thermal Properties

Appearance and Thermal Stability

While specific data is not universally published, analogous compounds are typically white to light yellow crystalline solids[6]. The compound should be stored in a cool (2-8°C), dry, and dark environment to prevent potential degradation, such as oxidation of the amino group or hydrolysis of the ester moiety[1].

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity substance. While a literature value is not consistently reported, its determination is straightforward.

Expert Insight: Differential Scanning Calorimetry (DSC) is the preferred method over traditional melting point apparatus. DSC provides a quantitative thermodynamic profile, yielding not only the onset and peak melting temperatures but also the enthalpy of fusion (ΔHfus). The shape of the melting endotherm can offer valuable insights into the sample's purity; impurities often lead to a broadened and depressed melting peak.

Protocol: Melting Point Determination by DSC

-

Calibration: Calibrate the DSC instrument using a high-purity indium standard (Tₘ = 156.6 °C).

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.

-

Experimental Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 200 °C).

-

Maintain a constant nitrogen purge (50 mL/min) to provide an inert atmosphere.

-

-

Data Analysis: Determine the onset temperature, peak temperature, and enthalpy of fusion from the resulting thermogram. The onset temperature is typically reported as the melting point.

Solubility Profile

Solubility is a paramount property in drug development, influencing formulation, bioavailability, and reaction conditions. Based on its structure, the compound is expected to have low solubility in aqueous media and higher solubility in common organic solvents.

Expert Insight: When assessing solubility for biological applications, it is crucial to use physiologically relevant buffers (e.g., PBS at pH 7.4). The amino group has a pKa that may result in partial protonation at this pH, influencing its solubility. For synthetic applications, solubility in solvents like DMSO, DMF, and various alcohols is more relevant.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

-

Solvent Selection: Choose a panel of relevant solvents (e.g., water, PBS pH 7.4, ethanol, DMSO, acetonitrile).

-

Sample Preparation: Add an excess amount of the compound to a known volume of each solvent in a glass vial. The excess solid ensures that saturation is reached.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the excess solid.

-

Quantification: Carefully remove an aliquot of the supernatant and dilute it with an appropriate mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, against a standard calibration curve.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis is essential for unequivocally confirming the chemical structure and assessing the purity of the material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Expected Spectral Features:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 7.5 - 8.0 | Singlet | Aromatic C-H proton |

| 6.5 - 7.0 | Singlet | Aromatic C-H proton | |

| 4.5 - 5.5 | Broad Singlet | -NH₂ protons | |

| ~3.9 | Singlet | -OCH₃ protons | |

| ¹³C | 165 - 170 | Singlet | Ester Carbonyl (C=O) |

| 110 - 150 | Multiple Signals | Aromatic carbons | |

| ~124 (q) | Quartet (J ≈ 270 Hz) | -CF₃ carbon | |

| ~52 | Singlet | -OCH₃ carbon | |

| ¹⁹F | -60 to -65 | Singlet | -CF₃ fluorines |

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

¹H NMR: Acquire a standard proton spectrum. The broadness of the -NH₂ signal can be confirmed by a D₂O exchange experiment, where the peak disappears.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. The quartet for the -CF₃ carbon is a key diagnostic signal.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. A single sharp peak is expected, confirming the presence of the trifluoromethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| ~1700 | C=O Stretch | Ester Carbonyl |

| 1620 - 1580 | N-H Bend | Primary Amine (-NH₂) |

| 1300 - 1100 | C-F Stretch | Trifluoromethyl (-CF₃) |

| ~1250 | C-O Stretch | Ester |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight, serving as a final confirmation of the compound's identity.

Expert Insight: High-resolution mass spectrometry (HRMS) is essential. It can confirm the molecular formula by providing a mass measurement with less than 5 ppm error. The isotopic pattern is also a critical diagnostic tool. Iodine is monoisotopic (¹²⁷I), which simplifies the pattern, but the presence of ¹³C will result in a small M+1 peak.

Protocol: Analysis by ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample directly into the electrospray ionization (ESI) source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The primary species observed will be the protonated molecule, [M+H]⁺, at an m/z corresponding to the molecular weight plus the mass of a proton.

-

Data Analysis: Verify that the measured m/z of the most abundant ion matches the calculated exact mass of the [M+H]⁺ species (C₉H₈F₃INO₂⁺).

Integrated Workflow for Physicochemical Profiling

A logical and efficient workflow is critical in a research setting to ensure data quality and integrity. The following diagram outlines a standard workflow for the complete physicochemical characterization of a newly synthesized batch of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate.

Caption: Workflow for physicochemical characterization.

Conclusion

Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate is a valuable synthetic intermediate whose utility is underpinned by its specific physical properties. Accurate and comprehensive characterization, as outlined in this guide, is not merely an academic exercise. It is a prerequisite for reproducible synthetic success, reliable biological screening, and the overall advancement of drug discovery and development programs. By employing robust, well-validated methodologies, researchers can ensure the quality and integrity of their materials, paving the way for groundbreaking scientific innovation.

References

- Supporting Information for a scientific article. (n.d.).

- ChemicalBook. (n.d.). methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate Chemical Properties.

- PubChem. (n.d.). Methyl 2-hydroxy-5-iodo-4-(trifluoromethyl)benzoate.

- MySkinRecipes. (n.d.). Methyl 2-iodo-5-(trifluoromethyl)benzoate.

- MySkinRecipes. (n.d.). Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate.

- Parchem. (n.d.). Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate, min 97%, 1 gram.

- Chempeptide. (n.d.). Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate.

- TCI Deutschland GmbH. (n.d.). Methyl 2-Amino-4-(trifluoromethyl)benzoate 61500-87-6.

- Sigma-Aldrich. (n.d.). Methyl 2-iodobenzoate 97 610-97-9.

- TCI Chemicals. (n.d.). Methyl 2-Amino-4-(trifluoromethyl)benzoate 61500-87-6.

- A&J Pharmtech. (n.d.). Methyl 2-amino-5-fluoro-4-(trifluoromethyl)benzoate, 98% Purity, C9H7F4NO2, 100 mg.

- ChemicalBook. (n.d.). methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate | 872624-52-7.

- Bridge Organics. (n.d.). Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate.

- Benchchem. (n.d.). Methyl 4-amino-5-iodo-2-(trifluoromethyl)benzoate | 1613730-39-4.

- Weifang Yangxu Group Co., Ltd. (n.d.). Ethyl 2-aMino-5-iodo-4-(trifluoroMethyl)benzoate.

- BLDpharm. (n.d.). 1131587-48-8|Methyl 2-hydroxy-5-iodo-4-(trifluoromethyl)benzoate.

- ResearchGate. (n.d.). Synthesis of methyl 2-amino-4,5-dimethoxybenzoate.

- Sigma-Aldrich. (n.d.). Methyl 2-amino-5-chloro-3-iodobenzoate 97 289039-84-5.

- Cayman Chemical. (n.d.). PRODUCT INFORMATION.

- BLDpharm. (n.d.). 1427400-33-6|2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid.

- TCI Chemicals. (n.d.). Methyl 2-Amino-4-(trifluoromethyl)benzoate 61500-87-6.

Sources

- 1. Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate [myskinrecipes.com]

- 2. methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate CAS#: 872624-52-7 [amp.chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate - 楚肽生物科技 [apeptides.com]

- 5. benchchem.com [benchchem.com]

- 6. Methyl 2-Amino-4-(trifluoromethyl)benzoate | 61500-87-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for preparing Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate, a key intermediate in the development of various pharmacologically active molecules. The document outlines two primary, logically sound synthetic routes, starting from commercially available precursors. Each proposed pathway is detailed with step-by-step experimental protocols, mechanistic insights, and critical process parameters. The guide is designed to equip researchers and drug development professionals with the necessary knowledge to confidently approach the synthesis of this and structurally related compounds.

Introduction

Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate is a highly functionalized aromatic compound of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an aminobenzoate core, a trifluoromethyl group, and an iodine atom, makes it a versatile building block for accessing complex molecular architectures. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the amino and iodo functionalities provide convenient handles for further chemical modifications, such as cross-coupling reactions. This guide will explore the most practical and efficient methods for its laboratory-scale synthesis.

Synthetic Strategy Overview

Two principal retrosynthetic pathways have been devised for the synthesis of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate, both commencing from readily available starting materials.

Pathway 1 initiates with the commercially available 2-Amino-4-(trifluoromethyl)benzoic acid . This route leverages the existing amino group to direct the subsequent iodination, followed by a final esterification step.

Pathway 2 begins with 4-(Trifluoromethyl)benzoic acid , requiring a nitration, reduction, iodination, and final esterification to arrive at the target molecule.

The choice between these pathways may be influenced by the availability and cost of the starting materials, as well as the desired scale of the synthesis.

Caption: Retrosynthetic analysis of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate.

Pathway 1: Synthesis from 2-Amino-4-(trifluoromethyl)benzoic acid

This pathway is arguably the more direct route, capitalizing on the inherent reactivity of the starting material. The electron-donating amino group activates the aromatic ring, facilitating electrophilic iodination. The steric and electronic effects of the existing substituents are expected to direct the iodine to the desired 5-position.

Step 1: Iodination of 2-Amino-4-(trifluoromethyl)benzoic acid

The introduction of iodine onto the aromatic ring is a critical step. The use of molecular iodine in the presence of an oxidizing agent is a common and effective method for this transformation.

Protocol:

-

In a well-ventilated fume hood, dissolve 2-amino-4-(trifluoromethyl)benzoic acid in a suitable solvent such as acetic acid or methanol.

-

Add an equimolar amount of molecular iodine (I₂) to the solution.

-

Slowly add an oxidizing agent, such as hydrogen peroxide or nitric acid, to the reaction mixture.[1] The in-situ generation of a more electrophilic iodine species is crucial for the reaction to proceed.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.

-

The product, 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid, can be isolated by filtration or extraction.

Causality Behind Experimental Choices:

-

Solvent: Acetic acid or methanol are chosen for their ability to dissolve the starting material and their compatibility with the reaction conditions.

-

Oxidizing Agent: An oxidizing agent is necessary to convert molecular iodine into a more potent electrophilic iodinating species (e.g., I⁺). Hydrogen peroxide is often preferred as it is environmentally benign, with water being the only byproduct.[1]

Step 2: Esterification of 2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid

The final step is the conversion of the carboxylic acid to its methyl ester. Fischer esterification is a classic and reliable method for this transformation.

Protocol:

-

Suspend 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

-

Heat the mixture to reflux and maintain this temperature for several hours.[2]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize the acid catalyst with a base, such as sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain pure Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate.

Causality Behind Experimental Choices:

-

Excess Methanol: Methanol serves as both the solvent and the reactant. Using it in excess drives the equilibrium towards the formation of the ester product.[2]

-

Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Caption: Workflow for Pathway 1.

Pathway 2: Synthesis from 4-(Trifluoromethyl)benzoic acid

Step 1: Nitration of 4-(Trifluoromethyl)benzoic acid

The initial step is the introduction of a nitro group at the 2-position of the benzoic acid ring. The trifluoromethyl group is a meta-director, and the carboxylic acid is also a meta-director. Therefore, careful control of reaction conditions is necessary to achieve the desired regioselectivity.

Protocol:

-

Cool a mixture of concentrated sulfuric acid and nitric acid to 0°C.

-

Slowly add 4-(trifluoromethyl)benzoic acid to the cold nitrating mixture with constant stirring.

-

Allow the reaction to proceed at a low temperature, monitoring its progress by TLC.

-

Upon completion, pour the reaction mixture over ice and collect the precipitated product by filtration.

-

Wash the solid with cold water until the washings are neutral to obtain 2-nitro-4-(trifluoromethyl)benzoic acid.

Step 2: Reduction of 2-Nitro-4-(trifluoromethyl)benzoic acid

The nitro group is then reduced to an amino group. Catalytic hydrogenation is a clean and efficient method for this transformation.[3][4]

Protocol:

-

Dissolve 2-nitro-4-(trifluoromethyl)benzoic acid in a suitable solvent like ethanol or methanol.[3]

-

Add a catalytic amount of palladium on carbon (Pd/C).[3]

-

Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (1-3 bar).[3][4]

-

Monitor the reaction by observing the cessation of hydrogen uptake.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield 2-amino-4-(trifluoromethyl)benzoic acid.[3]

Step 3 & 4: Iodination and Esterification

The subsequent iodination and esterification steps are carried out as described in Pathway 1.

References

The Amino Group of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate: A Gateway to Novel Pharmaceutical Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate is a highly functionalized aromatic building block of significant interest in medicinal chemistry. Its unique substitution pattern, featuring a nucleophilic amino group, a versatile iodine atom for cross-coupling reactions, and a strongly electron-withdrawing trifluoromethyl group, makes it a valuable precursor for the synthesis of a diverse range of complex molecules, particularly kinase inhibitors. This technical guide provides an in-depth analysis of the reactivity of the amino group in this compound. We will explore the electronic and steric factors governing its reactivity and provide field-proven insights and detailed protocols for key transformations including N-acylation, N-alkylation, and diazotization. Furthermore, we will delve into the application of this versatile intermediate in the construction of pharmaceutically relevant heterocyclic scaffolds such as quinazolines, benzimidazoles, and triazoles.

Introduction: A Molecule of Strategic Importance

Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate (CAS No. 872624-52-7) has emerged as a crucial intermediate in the synthesis of complex pharmaceutical agents.[1] Its structure allows for selective and sequential functionalization, a highly desirable characteristic in modern drug discovery. The presence of the amino and iodo groups facilitates orthogonal chemical transformations, such as Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling at the iodo position, and a variety of reactions at the amino group.[1] The trifluoromethyl group, a common motif in pharmaceuticals, often enhances metabolic stability, binding affinity, and lipophilicity of the final compound.[2] This guide focuses specifically on the reactivity of the 2-amino group, a key functional handle for molecular elaboration.

The Electronic and Steric Landscape of the Amino Group

The reactivity of the amino group in Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate is significantly modulated by the electronic and steric effects of the substituents on the benzene ring. A thorough understanding of these influences is paramount for predicting reaction outcomes and optimizing conditions.

Electronic Effects:

The nucleophilicity of the amino group is substantially reduced by the presence of two potent electron-withdrawing groups (EWGs): the trifluoromethyl (-CF₃) group at the para-position and the methyl ester (-CO₂Me) group at the ortho-position. The -CF₃ group exerts a strong, field-inductive (-I) and moderate resonance-withdrawing (-M) effect, while the -CO₂Me group primarily acts as a resonance-withdrawing group. The iodine atom at the meta-position to the amino group also contributes a minor electron-withdrawing inductive effect. This diminished electron density on the nitrogen atom makes it a weaker nucleophile compared to aniline. Consequently, reactions involving nucleophilic attack by the amino group, such as acylation and alkylation, may require more forcing conditions or the use of a base to enhance its nucleophilicity.

Steric Effects:

The ortho-methyl ester group introduces significant steric hindrance around the amino group. This steric bulk can impede the approach of bulky electrophiles, potentially slowing down reaction rates and influencing the regioselectivity of certain reactions. For instance, in acylation reactions with bulky acylating agents, the steric hindrance might necessitate the use of less hindered and more reactive reagents.

The interplay of these electronic and steric factors dictates the choice of reagents, catalysts, and reaction conditions for the successful transformation of the amino group.

Key Transformations of the Amino Group

N-Acylation: Formation of Amides

N-acylation is a fundamental transformation that converts the amino group into an amide. This reaction is often employed to protect the amino group, introduce a new functional handle, or as a key step in the synthesis of more complex molecules. Given the reduced nucleophilicity of the amino group in our target molecule, the choice of acylating agent and the use of a base are critical.

Protocol: General Procedure for N-Acylation

Disclaimer: The following protocol is adapted from established procedures for the acylation of anilines with electron-withdrawing groups and has not been specifically reported for Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate.[1][3][4]

Materials:

-

Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate

-

Acylating agent (e.g., acetyl chloride, benzoyl chloride, acetic anhydride)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Base (e.g., Triethylamine (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA))

-

Aqueous workup solutions (e.g., 1 M HCl, saturated NaHCO₃, brine)

-

Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate (1.0 eq.) in the chosen anhydrous solvent.

-

Add the base (1.2-1.5 eq.) to the solution and stir.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add the acylating agent (1.1 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents reaction with atmospheric moisture, especially when using moisture-sensitive acylating agents like acyl chlorides.

-

Anhydrous Solvent: Essential to prevent hydrolysis of the acylating agent.

-

Base: Neutralizes the acidic byproduct (e.g., HCl) formed during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting aniline.

-

Low Temperature Addition: Controls the exothermic nature of the reaction and minimizes potential side reactions.

N-Alkylation: Synthesis of Secondary and Tertiary Amines

N-alkylation introduces an alkyl group onto the amino nitrogen. This reaction can be challenging due to the risk of over-alkylation to form the tertiary amine.[5][6] The reduced nucleophilicity of the amino group in our substrate may necessitate the use of a strong base and a reactive alkylating agent.

Protocol: General Procedure for N-Alkylation

Disclaimer: This protocol is a general guideline adapted from literature on the N-alkylation of anilines bearing electron-withdrawing groups.[5][6][7]

Materials:

-

Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate

-

Alkylating agent (e.g., alkyl halide, triflate)

-

Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN))

-

Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH))

-

Aqueous workup and purification reagents as in N-acylation.

Procedure:

-

To a solution of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate (1.0 eq.) in the chosen anhydrous solvent, add the base (1.5-2.0 eq.).

-

Stir the mixture at room temperature for a short period to facilitate deprotonation (if using a strong base like NaH, exercise caution).

-

Add the alkylating agent (1.0-1.2 eq.) dropwise.

-

Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor by TLC.

-

After completion, cool the reaction to room temperature and quench carefully with water.

-

Perform an aqueous workup and extraction as described for N-acylation.

-

Purify the product by column chromatography to separate the mono- and di-alkylated products from the starting material.

Strategies to Minimize Over-alkylation:

-

Stoichiometry Control: Using a slight excess of the aniline relative to the alkylating agent can favor mono-alkylation.

-

Slow Addition: Adding the alkylating agent slowly helps to maintain its low concentration, reducing the chance of reaction with the more nucleophilic mono-alkylated product.

-

Choice of Base and Solvent: The reaction conditions can be optimized to favor the desired product.

Diazotization: A Versatile Intermediate for Further Transformations

Diazotization of the primary amino group yields a highly versatile diazonium salt. This intermediate can undergo a variety of subsequent reactions, such as Sandmeyer-type reactions, to introduce a wide range of functional groups.[8][9][10][11][12] Due to the presence of electron-withdrawing groups, the resulting diazonium salt is expected to be relatively stable.

Protocol: General Procedure for Diazotization

Disclaimer: This is a generalized protocol based on well-established methods for the diazotization of aromatic amines.[8][9][10][11][12]

Materials:

-

Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate

-

Mineral acid (e.g., Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄))

-

Sodium nitrite (NaNO₂)

-

Water

-

Ice

Procedure:

-

Suspend Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate (1.0 eq.) in an aqueous solution of the mineral acid.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.0-1.1 eq.) in cold water.

-

Add the sodium nitrite solution dropwise to the cold aniline suspension, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 15-30 minutes at 0-5 °C. The resulting diazonium salt solution should be used immediately in the subsequent reaction.

Critical Considerations:

-

Temperature Control: Maintaining a low temperature is crucial to prevent the decomposition of the unstable diazonium salt.

-

Safety: Solid diazonium salts can be explosive. It is imperative to keep them in solution and use them in situ.

Synthesis of Heterocyclic Scaffolds

The amino group of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate, in conjunction with the ortho-ester functionality, serves as a powerful precursor for the construction of various fused heterocyclic systems of medicinal importance.

Quinazoline Derivatives

Quinazolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities.[13][14][15] The reaction of ortho-amino esters with a one-carbon source is a common strategy for their synthesis.

dot

Sources

- 1. Cyclization under mild conditions of anthraniloyl- and N-methyl-anthraniloyl dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 4. stats.uomosul.edu.iq [stats.uomosul.edu.iq]

- 5. mdpi.com [mdpi.com]

- 6. Benzimidazole synthesis [organic-chemistry.org]

- 7. CN106608823A - Production technology of methyl 2-iodobenzoate - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 10. Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Diazotisation [organic-chemistry.org]

- 12. scirp.org [scirp.org]

- 13. Quinazoline synthesis [organic-chemistry.org]

- 14. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

The Trifluoromethyl Group's Strategic Impact on Benzoate Scaffolds: A Technical Guide to Advanced Applications

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group onto benzoate scaffolds imparts a unique and powerful set of physicochemical properties, driving significant advancements across diverse scientific disciplines. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and, most importantly, the potential applications of trifluoromethyl-substituted benzoates. We will delve into their critical role in medicinal chemistry, agrochemical innovation, and the development of high-performance materials, supported by detailed experimental insights and validated protocols.

The Physicochemical Powerhouse: Why the Trifluoromethyl Group Dominates

The trifluoromethyl group is more than a simple substituent; it is a strategic tool for molecular design. Its profound impact stems from a combination of unique electronic and steric properties.

-

High Electronegativity: The three fluorine atoms create a strong electron-withdrawing effect, significantly influencing the electron distribution within the benzoate ring. This alters the acidity of the benzoic acid precursor and the reactivity of the entire molecule.

-

Enhanced Lipophilicity: The CF₃ group is highly lipophilic, a critical parameter in drug design.[1] This property can improve a molecule's ability to cross biological membranes, leading to better absorption, distribution, and ultimately, bioavailability.

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry. This inherent strength makes the trifluoromethyl group resistant to metabolic degradation, particularly enzymatic oxidation.[1] This can lead to a longer in-vivo half-life for bioactive molecules.

-

Steric Influence: While similar in size to a chlorine atom, the CF₃ group has a distinct steric profile that can influence molecular conformation and binding interactions with biological targets.[1]